

GFP16 versus other fluorescent proteins for in vivo imaging.

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Compound of Interest

Compound Name: GFP16

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A Comprehensive Technical Guide to Fluorescent Proteins for In Vivo Imaging: EGFP vs. mCherry vs. iRFP713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of three commonly used fluorescent proteins for in vivo imaging: Enhanced Green Fluorescent Protein (EGFP), mCherry, and the near-infrared fluorescent protein iRFP713. This document outlines their quantitative properties, detailed experimental protocols for their use, and visual representations of key concepts and workflows to aid researchers in selecting the optimal fluorescent reporter for their preclinical imaging studies.

Quantitative Comparison of Fluorescent Proteins

The selection of a fluorescent protein for in vivo imaging is critically dependent on its photophysical properties. Key parameters include the excitation and emission spectra, quantum yield (QY), extinction coefficient (EC), and photostability. The brightness of a fluorescent protein is proportional to the product of its extinction coefficient and quantum yield. For in vivo applications, particularly in deep tissues, proteins with longer excitation and emission wavelengths (in the red and near-infrared regions) are generally preferred due to lower tissue autofluorescence and deeper light penetration.

Here, we summarize the key quantitative properties of EGFP, mCherry, and iRFP713 in a comparative table.

Property	EGFP (Enhanced Green Fluorescent Protein)	mCherry (Red Fluorescent Protein)	iRFP713 (near-infrared Fluorescent Protein)
Excitation Max (nm)	~488	~587	~690
Emission Max (nm)	~509	~610	~713
Quantum Yield (QY)	~0.60	~0.22	~0.063
Extinction Coeff. (EC) (M ⁻¹ cm ⁻¹)	~55,000	~72,000	~98,000
Relative Brightness (EC x QY)	33,000	15,840	6,174
Photostability	Moderate	High	High
Suitability for In Vivo Imaging	Good for superficial imaging; high signal can be observed through the skin for deep organs with proper filtering.	Good for multiplexing with green reporters; better tissue penetration than EGFP.	Excellent for deep tissue imaging due to NIR spectra, leading to high signal-to-background ratios.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of fluorescent proteins in in vivo imaging studies. Below are generalized yet detailed protocols for key experimental stages.

Lentiviral Vector Construction for Fluorescent Protein Expression

This protocol describes the generation of a lentiviral vector for the constitutive expression of a fluorescent protein (e.g., EGFP, mCherry, or iRFP713) in mammalian cells.

- Plasmid Design:

- Obtain a lentiviral transfer plasmid containing the gene for the desired fluorescent protein (e.g., pLV-EGFP). The
- To cite this document: BenchChem. [GFP16 versus other fluorescent proteins for in vivo imaging.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10816711#gfp16-versus-other-fluorescent-proteins-for-in-vivo-imaging]

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